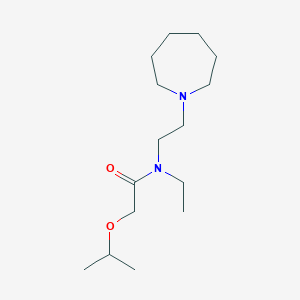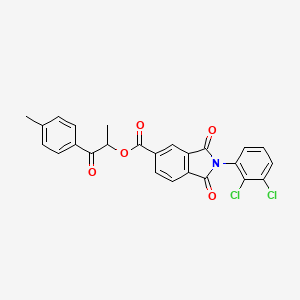![molecular formula C20H26O3 B3937017 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3937017.png)
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene
Übersicht
Beschreibung
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene, commonly known as "BAY 41-2272," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of drugs called "soluble guanylate cyclase (sGC) activators," which have been shown to have a variety of therapeutic effects.
Wissenschaftliche Forschungsanwendungen
BAY 41-2272 has been extensively studied for its potential therapeutic effects in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In animal models, BAY 41-2272 has been shown to improve cardiac function, reduce pulmonary vascular resistance, and increase blood flow to the penis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects in the lungs.
Wirkmechanismus
BAY 41-2272 works by activating the 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene enzyme, which is responsible for producing cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a crucial role in regulating vascular tone, smooth muscle contraction, and platelet aggregation. By increasing the production of cGMP, BAY 41-2272 causes relaxation of the smooth muscle cells in the blood vessels, leading to vasodilation and increased blood flow.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a variety of biochemical and physiological effects in the body. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, oxidative stress, and fibrosis in the lungs. BAY 41-2272 has also been shown to improve cardiac function and reduce pulmonary vascular resistance in animal models of heart failure and pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BAY 41-2272 in lab experiments is that it is a highly specific and potent 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene activator, which allows for precise modulation of the cGMP signaling pathway. Additionally, BAY 41-2272 has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation of using BAY 41-2272 in lab experiments is that it is a synthetic compound, which may limit its applicability in certain biological systems.
Zukünftige Richtungen
There are several potential future directions for research on BAY 41-2272. One area of interest is the development of novel 1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene activators with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the effects of BAY 41-2272 on other physiological systems, such as the immune system and the central nervous system. Additionally, the potential therapeutic effects of BAY 41-2272 in other diseases, such as chronic obstructive pulmonary disease and sickle cell disease, warrant further investigation.
In conclusion, BAY 41-2272 is a promising compound with potential therapeutic applications in a variety of diseases. Its specific mechanism of action and favorable safety profile make it an attractive target for further research and development. As research on BAY 41-2272 continues, it is likely that new insights into its biological effects and therapeutic potential will emerge.
Eigenschaften
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-9-5-6-10-20(19)23-12-8-7-11-22-18-14-16(2)13-17(3)15-18/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZVHQDJXISYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenoxy)butoxy]-3,5-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)
![4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936954.png)
![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)
![4-fluoro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3936975.png)

![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)
![1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)

![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)
![3-bromo-4-ethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937022.png)
![1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)